molecular formula C21H28O9 B231264 Grandidentatin CAS No. 15732-48-6

Grandidentatin

Cat. No.: B231264
CAS No.: 15732-48-6
M. Wt: 424.4 g/mol
InChI Key: ZTMPDTJBTNGZJH-QMZLQNRASA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Grandidentatin can be isolated from the bark of Populus species using a series of extraction and purification steps. The process typically involves:

Industrial Production Methods: While there is no large-scale industrial production method specifically documented for this compound, the extraction and purification techniques used in laboratory settings can be scaled up for industrial purposes. This would involve optimizing solvent use, extraction times, and purification steps to maximize yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Grandidentatin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Grandidentatin has a wide range of scientific research applications:

Mechanism of Action

Grandidentatin exerts its effects primarily through its antioxidant activity. It scavenges reactive oxygen species, thereby preventing oxidative damage to cells and tissues. The molecular targets include free radicals such as superoxide anion, hydroxyl radical, and peroxyl radical .

Comparison with Similar Compounds

  • Picein
  • Salicortin
  • Isograndidentatin A

Comparison: this compound is unique due to its specific structure, which includes a 2-hydroxycyclohexyl moiety esterified with p-coumaroyl and glucopyranoside. This structure imparts strong antioxidant properties, making it comparable to but distinct from other phenolic glucosides like picein and salicortin .

Properties

IUPAC Name

[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1R,2S)-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O9/c22-11-16-18(26)19(27)20(21(29-16)28-15-4-2-1-3-14(15)24)30-17(25)10-7-12-5-8-13(23)9-6-12/h5-10,14-16,18-24,26-27H,1-4,11H2/b10-7+/t14-,15+,16+,18+,19-,20+,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTMPDTJBTNGZJH-QMZLQNRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC=C(C=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90415189
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15732-48-6
Record name Grandidentatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90415189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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